molecular formula C20H12ClFN4O4S B2823656 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-19-6

1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2823656
CAS No.: 899741-19-6
M. Wt: 458.85
InChI Key: IZHIKRYEUBVGKR-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide, provided for research and development purposes. The compound features a complex molecular structure incorporating benzothiazole and dihydropyridinone moieties, which are of significant interest in medicinal chemistry and drug discovery. Such structural motifs are commonly investigated for their potential biological activities. Researchers value this compound for its use as a key intermediate or target molecule in high-throughput screening and pharmacological studies. Its specific research applications could include exploration as a protein-binding agent or an inhibitor for various enzymatic targets, given the prevalence of similar scaffolds in biologically active molecules. The mechanism of action is dependent on the specific research context and target system and must be empirically determined by the researcher. Our compound is guaranteed to be of high purity, suitable for advanced chemical and biological research. It is strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN4O4S/c21-14-2-1-3-15(22)13(14)10-25-9-11(4-7-18(25)27)19(28)24-20-23-16-6-5-12(26(29)30)8-17(16)31-20/h1-9H,10H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHIKRYEUBVGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

    Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a nucleophile.

    Attachment of the Nitrobenzo[d]thiazol Group: This step involves the formation of the benzo[d]thiazol ring, which can be achieved through a cyclization reaction of a suitable precursor, followed by nitration to introduce the nitro group.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through an amidation reaction where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole: This compound shares the benzyl and nitro groups but differs in the core structure, which is a pyrazole instead of a pyridine.

    2-chloro-6-fluorobenzyl chloride: This simpler compound is a precursor in the synthesis of more complex molecules like the one discussed.

Uniqueness

1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of functional groups and the presence of both a pyridine and a benzo[d]thiazol ring. This structural complexity can confer specific biological activities and chemical reactivity that are not found in simpler or structurally different compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following key features:

  • A dihydropyridine core, which is known for its diverse biological activities.
  • Substituents including a 2-chloro-6-fluorobenzyl group and a 6-nitrobenzo[d]thiazole moiety that may enhance its pharmacological profile.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. The dihydropyridine structure is known to modulate calcium channels and influence various signaling pathways, while the nitrobenzothiazole group may contribute to its interaction with nucleic acids or proteins involved in cell proliferation and apoptosis.

Biological Activity Overview

Research studies have indicated several potential biological activities for this compound:

Antiviral Activity

A related compound, 2-chloro-6-fluorobenzyl , has demonstrated significant antiviral activity against HIV-1. The presence of the chloro and fluoro substituents has been shown to enhance inhibitory effects on viral replication, suggesting that similar mechanisms may be present in the target compound .

Anticancer Properties

Studies have evaluated compounds with similar structural motifs for their antiproliferative properties against various cancer cell lines. The presence of the dihydropyridine core is associated with cytotoxic effects in breast and colon cancer cells, indicating that the target compound may also exhibit anticancer properties .

Case Studies and Research Findings

Several studies have focused on similar compounds to elucidate their biological activities:

  • Synthesis and Evaluation : A study on fluorinated dihydropyridines reported their synthesis and subsequent evaluation against cancer cell lines. The findings indicated that modifications to the benzyl group significantly affected antiproliferative activity .
  • HIV Inhibition : Research on 2-chloro-6-fluorobenzyl derivatives showed potent activity against HIV strains, with specific configurations enhancing antiviral efficacy. This suggests that structural modifications similar to those in the target compound could yield significant antiviral agents .
  • Enzyme Inhibition : Compounds containing a nitrobenzothiazole moiety have been linked to enzyme inhibition mechanisms, potentially affecting pathways relevant to cancer progression and viral replication .

Data Summary Table

Biological ActivityRelated CompoundsObserved EffectsReferences
Antiviral2-Chloro-6-fluorobenzyl derivativesPotent inhibition of HIV-1
AntiproliferativeFluorinated dihydropyridinesCytotoxic effects on cancer cell lines
Enzyme InhibitionNitrobenzothiazole derivativesInhibition of key enzymes in cancer progression

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including condensation of substituted benzothiazole and dihydropyridine precursors. Key steps include:

  • Substituent Compatibility : The electron-withdrawing nitro group on the benzothiazole ring (6-nitro position) may necessitate milder reaction conditions to avoid over-oxidation .
  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) are often used for hydrogenation steps, but halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl) may require inert atmospheres to prevent dehalogenation .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended to separate byproducts from the polar carboxamide group .

Q. How can structural characterization be systematically validated for this compound?

A multi-technique approach is essential:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR should confirm the integration of aromatic protons (e.g., 6-nitrobenzo[d]thiazol-2-yl) and the dihydropyridine ring’s keto-enol tautomerism .
  • X-ray Crystallography : Use SHELX programs for refinement, particularly to resolve ambiguities in the orientation of the 2-chloro-6-fluorobenzyl group .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., expected [M+H]+^+ for C19H12ClFN4O3SC_{19}H_{12}ClFN_4O_3S) and rule out impurities .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria, using ciprofloxacin as a positive control .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations, noting the nitro group’s potential as a redox-active moiety .
  • Enzyme Inhibition : Screen against kinases or oxidoreductases via fluorescence-based assays, given the benzothiazole scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the dihydropyridine core?

  • Substituent Variation : Replace the 6-oxo group with a thione or imine to assess redox stability .
  • Ring Modifications : Compare activity of 1,6-dihydropyridine derivatives with fully aromatic pyridine analogs to evaluate conjugation effects .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronegativity (e.g., Cl vs. F on benzyl) with binding energy in target proteins .

Q. What strategies resolve contradictory biological activity data across studies?

  • Orthogonal Assays : Confirm antimicrobial results via time-kill kinetics if MIC data conflicts with zone-of-inhibition assays .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-reduction to amine under anaerobic conditions) that may alter activity .
  • Crystallographic Validation : Compare X-ray structures of the compound bound to targets (e.g., bacterial dihydrofolate reductase) to confirm binding modes .

Q. How can crystallographic data inform mechanistic studies of this compound?

  • Tautomerism Analysis : SHELXL refinement can distinguish between keto (C=O) and enol (C–OH) forms in the dihydropyridine ring, which impact hydrogen-bonding networks .
  • Halogen Bonding : Map the 2-chloro-6-fluorobenzyl group’s interactions with protein residues (e.g., Tyr or His) to guide mutagenesis studies .

Q. What experimental designs assess the compound’s redox behavior?

  • Cyclic Voltammetry : Measure reduction potentials of the nitro group (-0.5 to -1.2 V vs. Ag/AgCl) to predict metabolic activation pathways .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify reactive oxygen species generated during nitro reduction .

Q. How can target identification be approached for this compound?

  • Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via SDS-PAGE and MALDI-TOF .
  • CRISPR Screening : Perform genome-wide knockout screens in yeast or mammalian cells to pinpoint resistance-conferring genes .

Q. What analytical methods quantify metabolic stability in hepatic models?

  • Microsomal Incubations : Use human liver microsomes with NADPH cofactor; monitor parent compound depletion via UPLC-MS/MS at 0, 15, 30, and 60 min .
  • CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .

Q. How can regioselectivity challenges in functionalization be addressed?

  • Directed Ortho-Metalation : Use TMPMgCl·LiCl to deprotonate the benzothiazole ring at the 5-position, enabling site-specific bromination .
  • Protecting Groups : Temporarily protect the carboxamide with a tert-butoxycarbonyl (Boc) group during nitration or halogenation steps .

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